(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17416076
InChI: InChI=1S/C8H15N3/c1-3-7(2)11-6-8(4-9)5-10-11/h5-7H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC17416076

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name (1-butan-2-ylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C8H15N3/c1-3-7(2)11-6-8(4-9)5-10-11/h5-7H,3-4,9H2,1-2H3
Standard InChI Key QEOSQLWPGIKPSC-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C=C(C=N1)CN

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine consists of a pyrazole core (C₃H₃N₂) substituted with a sec-butyl group (-CH(CH₂CH₃)CH₃) at the 1-position and a methanamine (-CH₂NH₂) moiety at the 4-position . The sec-butyl group introduces steric bulk, potentially influencing conformational stability and intermolecular interactions, while the primary amine enhances solubility and reactivity in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
CAS Registry Number1248939-87-8
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors3 (pyrazole N, amine N)

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step protocols:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

  • sec-Butyl Introduction: Alkylation of the pyrazole nitrogen using sec-butyl halides or via Mitsunobu reactions .

  • Methanamine Functionalization: Reductive amination of a carbonyl intermediate or nucleophilic substitution of a halogenated precursor.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine hydrate, ethanol, reflux65–75
Alkylationsec-Butyl bromide, K₂CO₃, DMF50–60
Amine InstallationNH₃, NaBH₄, MeOH30–40

Yields remain suboptimal due to steric hindrance from the sec-butyl group and side reactions during amination.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields >95% purity . Characterization relies on ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry:

  • ¹H NMR (CDCl₃): δ 1.05 (d, 3H, CH₃), 1.45 (m, 2H, CH₂), 2.85 (m, 1H, CH), 3.60 (s, 2H, CH₂NH₂), 7.25 (s, 1H, pyrazole-H) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Biological and Pharmacological Profiles

Mechanistic Insights

While direct studies on (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine are scarce, analogous pyrazole-amines exhibit:

  • Enzyme Inhibition: Competitive binding to cyclooxygenase-2 (COX-2) and xanthine oxidase, reducing inflammatory mediators.

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

  • CNS Modulation: Interaction with GABAₐ receptors, suggesting anxiolytic potential.

Preclinical Data

In vitro screens using structurally related compounds show:

  • IC₅₀ = 12 µM against COX-2.

  • MIC = 8 µg/mL against Staphylococcus aureus.

  • LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s amine group serves as a handle for derivatization into prodrugs or targeted therapies. Potential applications include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analog synthesis for COX-2-selective inhibitors.

  • Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance.

Agrochemical Uses

Pyrazole derivatives are employed as herbicides and fungicides. The sec-butyl group may enhance lipid membrane penetration in plant pathogens.

Research Challenges and Future Directions

Knowledge Gaps

  • Structure-Activity Relationships (SAR): Impact of sec-butyl stereochemistry on bioactivity .

  • Metabolic Pathways: Hepatic clearance mechanisms and metabolite identification.

Synthetic Optimization

  • Catalytic Asymmetric Alkylation: Enantioselective synthesis using chiral catalysts .

  • Flow Chemistry: Continuous manufacturing to improve yield and scalability.

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